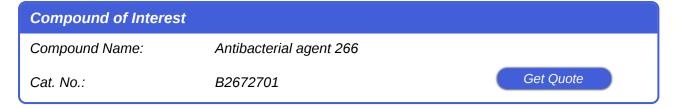


# Enoxacin: A Comprehensive Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Enoxacin is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity. Its efficacy and the development of robust pharmaceutical formulations are intrinsically linked to its physicochemical properties, primarily its solubility and stability in various solvent systems. This technical guide provides an in-depth analysis of the solubility and stability of Enoxacin, offering quantitative data, detailed experimental protocols, and visualizations to support research and development efforts. The information compiled herein is intended to be a critical resource for scientists and professionals involved in the formulation, analysis, and handling of this important active pharmaceutical ingredient.

# **Solubility of Enoxacin**

The solubility of Enoxacin is a critical parameter influencing its dissolution, bioavailability, and the design of liquid dosage forms. Its solubility is dependent on the solvent, temperature, and pH.

## **Quantitative Solubility Data**

The following table summarizes the known solubility of Enoxacin in various aqueous and organic solvents. It is important to note that quantitative data in some common organic solvents remains limited in publicly available literature.



Solvent	Temperature (°C)	рН	Solubility
Water	25	Neutral	3.43 g/L[1]
Water	20	7	3430 mg/L[2]
Dimethyl Sulfoxide (DMSO)	Not Specified	Not Applicable	~15 mg/mL[3][4]
Dimethylformamide (DMF)	Not Specified	Not Applicable	~15 mg/mL[3]
Phosphate Buffered Saline (PBS)	Not Specified	7.2	~10 mg/mL[3]
1 M Sodium Hydroxide (NaOH)	Not Specified	>13	50 mg/mL[5]
Methanol	Not Specified	Not Applicable	Slightly Soluble[5]
Chloroform	Not Specified	Not Applicable	Slightly Soluble[5]
Ethanol	Not Specified	Not Applicable	Insoluble[6]

Note: "Slightly Soluble" and "Insoluble" are qualitative descriptors from pharmacopeial standards and indicate a general lack of significant dissolution.

## **Factors Influencing Solubility**

- pH: Enoxacin is an amphoteric molecule, and its solubility is significantly influenced by pH. In highly alkaline conditions, such as in 1 M NaOH, its solubility is substantially increased[5].
- Temperature: The solubility of fluoroquinolones, including Enoxacin, generally increases with temperature. However, specific quantitative data on the temperature dependence of Enoxacin's solubility is not extensively reported.

## Stability of Enoxacin

The stability of Enoxacin is crucial for determining its shelf-life, storage conditions, and compatibility with other excipients in a formulation. Degradation of Enoxacin can lead to a loss of potency and the formation of potentially harmful impurities.



#### **Solid-State Stability**

As a crystalline solid, Enoxacin is relatively stable. It can be stored at -20°C for at least four years[3].

## **Solution Stability and Degradation Pathways**

The stability of Enoxacin in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.

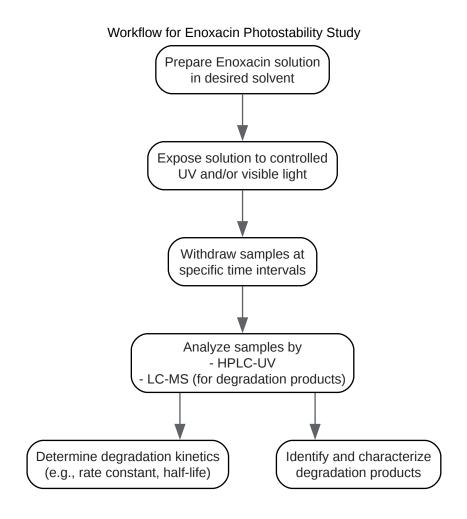
Photostability:

Enoxacin is known to be susceptible to photodegradation, particularly in aqueous solutions.

- Kinetics: The photodegradation of Enoxacin in aqueous solution follows pseudo-first-order kinetics. The rate of degradation is pH-dependent, with the maximum degradation quantum yield observed under neutral conditions[7].
- Degradation Pathway: Photodegradation can involve various reactions, including defluorination and hydroxylation of the quinolone ring[8]. The primary mechanism is proposed to occur from the triplet state of the zwitterionic form, leading to the formation of a carbocation after the loss of the fluorine atom[7].

The following diagram illustrates a simplified workflow for a photostability study.





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Caption: A generalized workflow for investigating the photostability of Enoxacin in solution.

Chemical Stability (Non-photolytic):

Information on the chemical stability of Enoxacin in various solvents under non-photolytic conditions (i.e., in the dark) is less prevalent in the literature. However, general principles of drug degradation suggest that hydrolysis and oxidation are potential pathways.

• Hydrolytic Degradation: The stability of Enoxacin in aqueous solutions is expected to be pH-dependent. Forced degradation studies under acidic and basic conditions are necessary to understand its susceptibility to hydrolysis[9][10][11].



 Oxidative Degradation: Enoxacin may be susceptible to oxidation. Studies involving exposure to oxidizing agents (e.g., hydrogen peroxide) can elucidate this degradation pathway[9][10][11].

# **Experimental Protocols**

This section outlines methodologies for determining the solubility and stability of Enoxacin.

# **Solubility Determination**

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Measurement with HPLC Quantification

- Preparation of Saturated Solution:
  - Add an excess amount of Enoxacin powder to a known volume of the desired solvent in a sealed container (e.g., glass vial).
  - Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation:
  - After the equilibration period, allow the undissolved solid to settle.
  - Carefully withdraw an aliquot of the supernatant.
  - Filter the aliquot through a suitable membrane filter (e.g., 0.45 μm PTFE) to remove any undissolved particles.
- Quantification by HPLC:
  - Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.



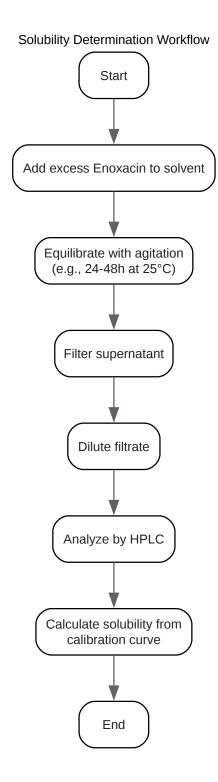
- Analyze the diluted sample using a validated HPLC method.
- HPLC Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[8].
  - Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v)[8].
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: UV detection at a wavelength of maximum absorbance for Enoxacin (e.g., 266 nm or 346 nm)[12].
  - Injection Volume: 20 μL.
  - Column Temperature: 30°C[8].

#### Calculation:

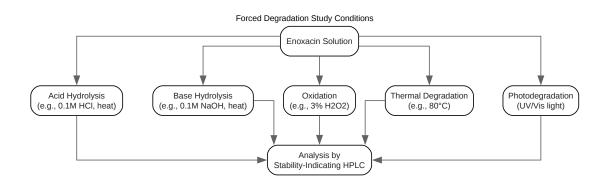
- Determine the concentration of Enoxacin in the diluted sample from a standard calibration curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of Enoxacin in the tested solvent under the specified conditions.

The logical relationship for this protocol is depicted in the following diagram:









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